molecular formula C13H17NO5S B2880896 (R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate CAS No. 122536-68-9

(R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate

Cat. No.: B2880896
CAS No.: 122536-68-9
M. Wt: 299.34
InChI Key: LNRBIPMUYLVQFG-GFCCVEGCSA-N
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Description

(R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate (CAS: [122536-68-9]) is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a methanesulfonate leaving group. This compound is widely utilized in organic synthesis as a key intermediate for constructing enantiomerically pure molecules, particularly in pharmaceuticals and agrochemicals. The Cbz group protects the pyrrolidine nitrogen, while the methanesulfonate moiety facilitates nucleophilic substitution reactions, enabling functionalization at the 3-position of the pyrrolidine ring. Its high purity (98%) and enantiomeric specificity make it a valuable building block in asymmetric synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (3R)-3-methylsulfonyloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-20(16,17)19-12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRBIPMUYLVQFG-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Identity

The compound’s IUPAC name, benzyl (3R)-3-methylsulfonyloxypyrrolidine-1-carboxylate , reflects its stereochemistry at the pyrrolidine C3 position and functional group arrangement. Key structural elements include:

  • Pyrrolidine ring : A five-membered saturated heterocycle with a nitrogen atom at position 1, enforcing conformational rigidity.
  • Cbz group : Introduced via benzyl chloroformate to protect the amine during synthetic transformations.
  • Methanesulfonate (mesyl) group : A polar leaving group that facilitates nucleophilic substitution reactions.

Table 1: Fundamental Properties

Property Value
CAS No. (R-enantiomer) 122536-68-9
Molecular Formula C₁₃H₁₇NO₅S
Molecular Weight 299.34 g/mol
IUPAC Name benzyl (3R)-3-methylsulfonyloxypyrrolidine-1-carboxylate
SMILES CS(=O)(=O)O[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2

Synthetic Routes

Stepwise Protection and Mesylation

The most widely reported method involves sequential amine protection and hydroxyl mesylation (Figure 1):

Step 1: Cbz Protection of (R)-Pyrrolidin-3-ol

(R)-Pyrrolidin-3-ol reacts with benzyl chloroformate (CbzCl) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (triethylamine, 0–25°C, 4–6 h). The Cbz group shields the amine from undesired side reactions:
$$
\text{(R)-Pyrrolidin-3-ol} + \text{CbzCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{(R)-1-Cbz-pyrrolidin-3-ol} + \text{HCl}
$$
Yield : 85–92%.

Step 2: Mesylation of the Alcohol

The secondary alcohol undergoes methanesulfonylation using methanesulfonyl chloride (MsCl) in DCM with 4-dimethylaminopyridine (DMAP) as a catalyst (0°C to rt, 2–3 h):
$$
\text{(R)-1-Cbz-pyrrolidin-3-ol} + \text{MsCl} \xrightarrow{\text{DMAP, DCM}} \text{(R)-1-Cbz-pyrrolidin-3-yl mesylate} + \text{HCl}
$$
Yield : 78–83%.

Alternative Route via Hydroboration-Oxidation

A scalable approach (Scheme 1) starts with allyl amine derivatives:

  • Hydroboration-Oxidation : Allyl-pyrrolidine precursor 8 reacts with freshly prepared borane (BH₃) to form alcohol 9 (71–83% yield).
  • Mesylation : Alcohol 9 is treated with MsCl/DMAP to yield 10 (target mesylate).

Advantage : Avoids isolation of hygroscopic intermediates.

Reaction Optimization

Solvent and Base Selection

  • Cbz Protection : Polar aprotic solvents (DCM, THF) enhance nucleophilicity of the amine.
  • Mesylation : DMAP accelerates reaction kinetics by deprotonating the alcohol.

Stereochemical Integrity

The (R)-configuration at C3 is preserved during mesylation, as confirmed by chiral HPLC and optical rotation data.

Table 2: Critical Reaction Parameters

Parameter Cbz Protection Mesylation
Solvent DCM/THF DCM
Temperature 0–25°C 0°C → rt
Catalyst/Base Triethylamine DMAP
Reaction Time 4–6 h 2–3 h

Mechanistic Insights

Cbz Protection Mechanism

Benzyl chloroformate reacts with the pyrrolidine amine via nucleophilic acyl substitution, forming a stable carbamate.

Mesylation Mechanism

Methanesulfonyl chloride activates the hydroxyl group through proton abstraction (DMAP-assisted), followed by sulfonate ester formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.95–4.85 (m, 1H, C3-H), 3.70–3.40 (m, 4H, pyrrolidine-H), 3.05 (s, 3H, SO₂CH₃).
  • ¹³C NMR : 154.8 (C=O), 136.2–128.4 (Ar-C), 76.1 (C3), 47.2 (SO₂CH₃).

Chromatographic Purity

HPLC (C18 column, 70:30 MeCN/H₂O): >98% purity.

Applications in Organic Synthesis

The mesylate group enables:

  • Nucleophilic Displacements : With amines, alkoxides, or thiols to form C–N, C–O, or C–S bonds.
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings for aryl/heteroaryl introductions.

Challenges and Solutions

  • Enantiomeric Purity : Use of chiral starting materials (e.g., (R)-pyrrolidin-3-ol) ensures >99% ee.
  • Moisture Sensitivity : Anhydrous conditions during mesylation prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

®-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonate ester under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce the free amine.

Scientific Research Applications

®-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate involves its interaction with specific molecular targets The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Configuration

The S-enantiomer of the compound, (S)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate (CAS: [122536-69-0]), serves as a direct stereochemical counterpart. Key differences include:

Property (R)-Enantiomer (S)-Enantiomer
CAS Number [122536-68-9] [122536-69-0]
Purity 98% 95%
Synthetic Utility Preferred in reactions requiring R-configuration Used for S-configured targets
Source Combi-Blocks (QM-3385) Combi-Blocks (QM-3386)

The higher purity of the R-enantiomer (98% vs. 95%) may reflect differences in synthetic accessibility or stability during purification. Enantiomeric purity is critical for applications in chiral drug synthesis, where incorrect stereochemistry can lead to reduced efficacy or toxicity .

Comparison with Other Cbz-Protected Pyrrolidine Derivatives

Several related compounds with the Cbz-pyrrolidine scaffold but differing functional groups or substitution patterns have been reported:

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid

This compound () shares the pyrrolidine core but incorporates a benzodioxol group, a trifluoromethylphenyl urea moiety, and a carboxylic acid. Key distinctions:

  • Functional Groups : Benzodioxol (electron-rich aromatic), urea (hydrogen-bonding), and carboxylic acid (ionizable).
  • Synthetic Data : 68% crude yield, >99% purity after purification.
  • Applications : Likely tailored for biological targets due to urea and trifluoromethyl groups, which enhance binding affinity and metabolic stability .
(1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride (AM-2220)

Differences include:

  • Core Structure : Cyclohexane vs. pyrrolidine.
  • Functionalization : Amine hydrochloride vs. methanesulfonate.
  • Utility : Used in peptide modifications or as a chiral ligand due to its rigid cyclohexane backbone .

Methanesulfonate vs. Other Leaving Groups

The methanesulfonate group in the target compound contrasts with alternative leaving groups in similar structures:

  • Methanesulfonate : Superior leaving group compared to hydroxyl or chloride, enabling efficient SN2 reactions.
  • Isothiocyanate (QC-6370) : Acts as an electrophile for thiourea formation, whereas methanesulfonate facilitates substitution .

Biological Activity

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₇NO₅S and a molecular weight of approximately 299.34 g/mol. The structure includes:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that is often involved in biological interactions.
  • Benzyloxycarbonyl Group : Serves as a protecting group for the nitrogen atom in the pyrrolidine, influencing the compound's reactivity.
  • Methanesulfonate Moiety : Acts as a good leaving group in nucleophilic substitution reactions, enhancing its utility in synthetic applications.

Biological Activity Overview

While direct studies on the biological activity of (R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate are sparse, related compounds within the pyrrolidine class have demonstrated various pharmacological effects. The following sections summarize relevant findings from analogous compounds.

Antibacterial Activity

Pyrrolidine derivatives have been noted for their antibacterial properties. For instance:

  • Compounds similar to this compound have shown activity against Gram-positive and Gram-negative bacteria. In particular, derivatives with similar structural motifs were tested against strains like Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, which is competitive with standard antibiotics like ciprofloxacin .

Antitumor Effects

Research on related pyrrolidine compounds has indicated potential antitumor activity. For example:

  • A study demonstrated that certain pyrrolidine derivatives could inhibit tumor cell viability significantly in vitro. Specifically, one compound reduced the viability of triple-negative breast cancer cells by 55% at a concentration of 10 μM after three days of treatment . This suggests that this compound may also possess similar properties worth investigating.

The synthesis of this compound typically involves:

  • Formation of the Pyrrolidine Ring : Through cyclization reactions involving amino acids or amines.
  • Introduction of the Benzyloxycarbonyl Group : Via reaction with benzyl chloroformate in the presence of a base like triethylamine.
  • Methanesulfonate Ester Formation : By esterifying the hydroxyl group on the pyrrolidine with methanesulfonyl chloride .

The mechanism of action for this compound likely involves its interaction with specific biological targets, possibly through enzyme inhibition or modulation of protein-ligand interactions due to its structural characteristics.

Comparative Analysis with Related Compounds

A comparative analysis highlights how variations in structure can influence biological activity:

Compound NameStructural FeatureUnique Aspect
This compoundMethanesulfonate groupPotential for nucleophilic substitution
(S)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonateEnantiomeric formDifferent biological activity
(R)-1-(Benzyloxycarbonyl)-3-methylpyrrolidine-3-carboxylic acidCarboxylic acid instead of sulfonateAffects solubility and reactivity

This table illustrates how minor modifications can lead to significant differences in biological properties, emphasizing the need for further research on this compound.

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